Reduced Serotonergic Neurotoxicity of 5-Iodo-2-aminoindane Compared to p-Iodoamphetamine (PIA)
5-IAI demonstrates significantly reduced serotonergic neurotoxicity compared to its non-rigid analog, p-iodoamphetamine (PIA). In rats treated with a single 40 mg/kg dose and sacrificed one week post-administration, 5-IAI resulted in only a ~15% decrease in 5-HIAA levels and 5-HT uptake sites, whereas PIA produced a 40% reduction in the same markers [1].
| Evidence Dimension | Serotonergic neurotoxicity (in vivo rat model) |
|---|---|
| Target Compound Data | ~15% decrease in 5-HIAA levels and 5-HT uptake sites |
| Comparator Or Baseline | p-Iodoamphetamine (PIA): 40% decrease in 5-HIAA levels and 5-HT uptake sites |
| Quantified Difference | 62.5% reduction in neurotoxic effect relative to PIA |
| Conditions | Single 40 mg/kg dose, sacrifice at one week, measurement of 5-HT and 5-HIAA levels and uptake sites in rat cortex |
Why This Matters
Researchers investigating serotonin release mechanisms without inducing significant long-term serotonergic deficits should preferentially select 5-IAI over p-iodoamphetamine.
- [1] Nichols DE, et al. 5-iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacol Biochem Behav. 1991;38(1):135-139. View Source
